molecular formula C10H9Cl2N3O4 B6344965 Ethyl (2Z)-2-chloro-2-[2-(4-chloro-3-nitrophenyl)hydrazin-1-ylidene]acetate CAS No. 1264089-45-3

Ethyl (2Z)-2-chloro-2-[2-(4-chloro-3-nitrophenyl)hydrazin-1-ylidene]acetate

Cat. No.: B6344965
CAS No.: 1264089-45-3
M. Wt: 306.10 g/mol
InChI Key: IKJQVAJWIJTNFP-ZROIWOOFSA-N
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Description

Ethyl (2Z)-2-chloro-2-[2-(4-chloro-3-nitrophenyl)hydrazin-1-ylidene]acetate is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazone functional group, which is a derivative of hydrazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2Z)-2-chloro-2-[2-(4-chloro-3-nitrophenyl)hydrazin-1-ylidene]acetate typically involves the reaction of ethyl chloroacetate with 4-chloro-3-nitrophenylhydrazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-chloro-2-[2-(4-chloro-3-nitrophenyl)hydrazin-1-ylidene]acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form corresponding amines or hydrazines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: Amino derivatives of the original compound.

    Reduction: Corresponding amines or hydrazines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (2Z)-2-chloro-2-[2-(4-chloro-3-nitrophenyl)hydrazin-1-ylidene]acetate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of Ethyl (2Z)-2-chloro-2-[2-(4-chloro-3-nitrophenyl)hydrazin-1-ylidene]acetate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2Z)-2-chloro-2-[2-(4-chloro-2-nitrophenyl)hydrazin-1-ylidene]acetate
  • Ethyl (2Z)-2-chloro-2-[2-(4-bromo-3-nitrophenyl)hydrazin-1-ylidene]acetate
  • Ethyl (2Z)-2-chloro-2-[2-(4-chloro-3-aminophenyl)hydrazin-1-ylidene]acetate

Uniqueness

Ethyl (2Z)-2-chloro-2-[2-(4-chloro-3-nitrophenyl)hydrazin-1-ylidene]acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and nitro groups on the phenyl ring enhances its reactivity and potential for diverse applications.

Properties

IUPAC Name

ethyl (2Z)-2-chloro-2-[(4-chloro-3-nitrophenyl)hydrazinylidene]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N3O4/c1-2-19-10(16)9(12)14-13-6-3-4-7(11)8(5-6)15(17)18/h3-5,13H,2H2,1H3/b14-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKJQVAJWIJTNFP-ZROIWOOFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC(=C(C=C1)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/NC1=CC(=C(C=C1)Cl)[N+](=O)[O-])/Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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